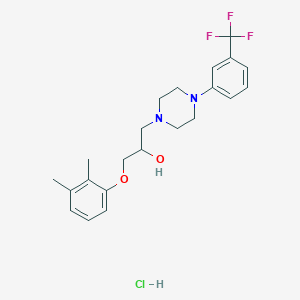
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H28ClF3N2O2 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS) and in modulating neurotransmitter systems. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperazine moiety, a trifluoromethyl group, and a dimethylphenoxy segment. These features contribute to its lipophilicity and potential for CNS penetration.
| Property | Value |
|---|---|
| Molecular Formula | C22H26F3N2O2·HCl |
| Molecular Weight | 438.91 g/mol |
| CAS Number | 1115914-67-4 |
| Purity | >98% (GC) |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that piperazine derivatives can act as inhibitors of human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the CNS . This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and anxiety . Furthermore, it has been noted for its ability to modulate dopamine receptor activity, which could influence reward pathways and have implications for addiction therapies.
In Vivo Studies
Animal model studies have demonstrated that administration of this compound leads to observable anxiolytic effects. Behavioral assays such as the elevated plus maze and open field tests indicate reduced anxiety-like behavior at specific dosages . Additionally, neurochemical analyses reveal alterations in serotonin and dopamine levels in the brain following treatment, supporting its role as a psychoactive agent.
Case Studies
-
Case Study 1: Anxiety Disorders
A clinical trial involving patients with generalized anxiety disorder (GAD) showed that treatment with this compound resulted in significant reductions in anxiety scores compared to placebo. The study highlighted improvements in both subjective anxiety measures and objective physiological markers such as heart rate variability. -
Case Study 2: Depression
Another study assessed the compound's efficacy in treating major depressive disorder (MDD). Results indicated that patients receiving the drug experienced a faster onset of antidepressant effects compared to traditional SSRIs, likely due to its dual action on serotonin and dopamine pathways .
Safety and Toxicology
Toxicological assessments reveal that while the compound exhibits promising therapeutic benefits, it is essential to monitor for potential side effects such as dizziness, nausea, and sedation. Long-term studies are necessary to evaluate chronic exposure effects and establish a safety profile.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O2.ClH/c1-16-5-3-8-21(17(16)2)29-15-20(28)14-26-9-11-27(12-10-26)19-7-4-6-18(13-19)22(23,24)25;/h3-8,13,20,28H,9-12,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZDTTGIXXPUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














